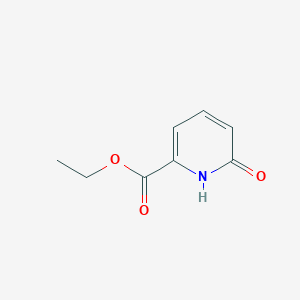

6-羟基吡啶-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-hydroxypyridine-2-carboxylate is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The pyridine ring is a versatile scaffold that can be modified to produce a wide range of biologically active molecules.

Synthesis Analysis

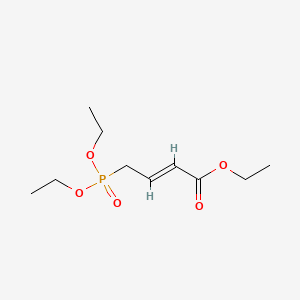

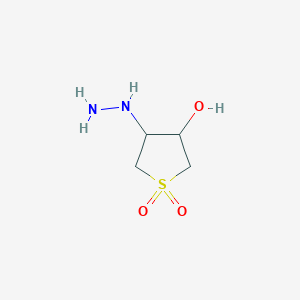

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-(hydroxymethyl)pyridine-2-carboxylates involves hydrogenation processes where side reactions such as hydrogenolysis can occur, but with optimized conditions, pure products can be obtained . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate and involves coupling with aromatic aldehydes to afford Schiff base compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray analysis, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

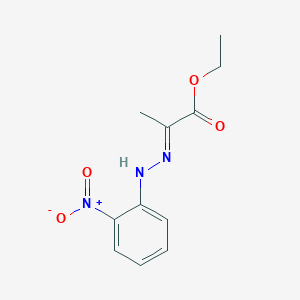

Pyridine derivatives can undergo a variety of chemical reactions. Ethyl 6-hydroxyfulvene-1-carboxylate, for example, exhibits chemo-selectivity in its reaction with nucleophiles, reacting only with primary amines to afford stable condensation products . Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with ammonia and primary amines to yield dihydropyrrolo[3'4-c]pyridin-7-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyl, amino, and carboxylate groups can affect the compound's solubility, stability, and reactivity. For instance, the stability of condensation products of ethyl 6-hydroxyfulvene-1-carboxylate under acidic and basic conditions suggests potential utility as a protecting reagent for primary amines . The thermal properties and stability of these compounds can also be studied using DFT analyses, as demonstrated for thieno[2,3-c]pyridine derivatives .

科学研究应用

合成和化学性质

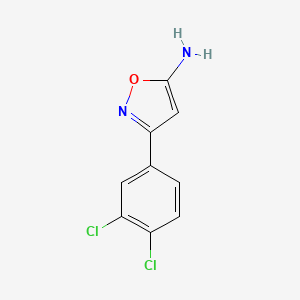

- 6-羟基吡啶-2-甲酸乙酯衍生物被合成用于各种化学应用。例如,一项研究描述了由 3-羟基-2-氨基吡啶和 2,3-二溴丙酸乙酯合成功能化的吡啶并[4,3-b][1,4]恶嗪和咪唑并[1,2-a]吡啶衍生物 (Arrault 等人,2002 年)。另一项研究的重点是合成 2-甲基-2,3-丁二烯酸乙酯,它在与 N-甲苯磺酰亚胺的 [4 + 2] 环化反应中充当 1,4-偶极合成子 (Zhu 等人,2003 年)。

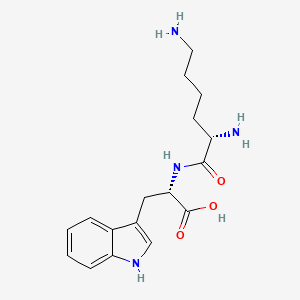

生物和医学研究

- 在生物学研究中,6-羟基吡啶-2-甲酸乙酯衍生物因其对生理过程的影响而受到研究。一项研究表明,2-乙基-6-甲基-3-羟基吡啶半琥珀酸盐在正常和缺血条件下均能增强大鼠的脑血流量 (Gan'shina 等人,2011 年)。此外,对创伤性脑损伤 (TBI) 的研究表明,2-乙基-6-甲基-3-羟基吡啶琥珀酸盐可以对 RBC 的功能和代谢参数以及脑微循环结构产生积极影响 (Anastasia 等人,2021 年)。

材料科学和腐蚀研究

- 在材料科学中,6-羟基吡啶-2-甲酸乙酯的衍生物因其在缓蚀方面的潜力而受到探索。一项研究调查了吡喃衍生物(包括 2-氨基-4-(4-羟基苯基)-6-(对甲苯基)-4H-吡喃-3-甲酸乙酯)在减轻酸性条件下低碳钢腐蚀方面的效率 (Saranya 等人,2020 年)。

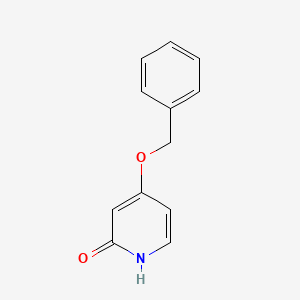

晶体学和分子结构研究

- 研究了取代的羟基吡啶羧酸(包括 6-羟基吡啶-2-甲酸乙酯)的分子排列,以了解它们的晶体学性质。此类研究提供了对分子结构及其在各个领域的潜在应用的见解 (May 等人,2019 年)。

作用机制

Mode of Action

It is suggested that it may act as a restrictor of oxidative phosphorylation and a pro-oxidant . This could be a result of the manifestation of its prototropic tautomerism .

Biochemical Pathways

It is known that pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, possess physiological relevance and are often included in metabolomics measurements .

Pharmacokinetics

The compound has a molecular weight of 167.17 , which may influence its bioavailability and pharmacokinetics.

Result of Action

It is suggested that it may have a role in oxidative phosphorylation .

Action Environment

It is known that the compound is a solid and should be stored at room temperature .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 6-oxo-1H-pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-7(10)9-6/h3-5H,2H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTPNYOMVLJREU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429013 |

Source

|

| Record name | ethyl 6-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-hydroxypyridine-2-carboxylate | |

CAS RN |

53389-00-7 |

Source

|

| Record name | ethyl 6-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。